![molecular formula C15H12BrNO4 B3478675 3-bromobenzyl 2-methyl-3-nitrobenzoate](/img/structure/B3478675.png)
3-bromobenzyl 2-methyl-3-nitrobenzoate
Overview
Description
3-bromobenzyl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H12BrNO4 and its molecular weight is 350.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.99497 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Applications
Intermediate for Drug Synthesis
3-Bromobenzyl 2-methyl-3-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of reactive functional groups allows for further modifications that can lead to biologically active compounds. For instance, compounds with similar structures have been shown to exhibit antibacterial and antifungal activities, suggesting that this compound may also possess therapeutic properties.
Potential Biological Activity
While specific biological activity data for this compound is limited, its structural components indicate potential interactions with biological targets. The nitro and bromine groups may influence enzyme activity or cellular pathways, making it a candidate for further investigation in drug development.
Organic Synthesis
Reactivity in Organic Reactions
The unique combination of bromine and nitro groups enhances the reactivity of this compound in organic reactions. It can participate in nucleophilic substitutions, coupling reactions, and other transformations that are essential in organic synthesis. This versatility makes it valuable for creating complex molecules from simpler precursors.
Comparison with Similar Compounds
To understand its uniqueness, it is helpful to compare it with similar compounds:
Compound Name | Key Features | Uniqueness |
---|---|---|
This compound | Contains both bromine and nitro groups | Enhanced reactivity due to dual functionality |
Methyl 3-nitrobenzoate | Only contains a nitro group | Less reactive due to absence of halogen |
Benzyl 2-methyl-3-nitrobenzoate | Lacks halogen functionality | Limited reactivity compared to brominated version |
Bromomethyl 2-methyl-3-nitrobenzoate | Bromine at a different position | Different reactivity profile |
Material Science
Potential Use in Polymer Chemistry
The compound's functional groups may allow it to be incorporated into polymer matrices or used as a cross-linking agent in materials science. Its ability to participate in radical polymerization or other polymerization techniques could lead to the development of new materials with tailored properties.
Case Studies and Research Findings
Research into the applications of this compound is still emerging. However, studies involving similar nitrobenzoates have demonstrated their effectiveness as intermediates in synthesizing biologically active molecules. For instance, derivatives have been investigated for their roles in developing inhibitors for various enzymes involved in cancer progression .
Additionally, ongoing research focuses on the compound's interaction with biological macromolecules such as proteins and nucleic acids, which could elucidate its potential therapeutic uses or toxicological effects .
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-methyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-10-13(6-3-7-14(10)17(19)20)15(18)21-9-11-4-2-5-12(16)8-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFWXARVMADKDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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